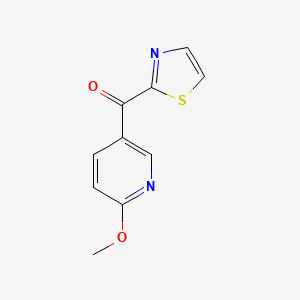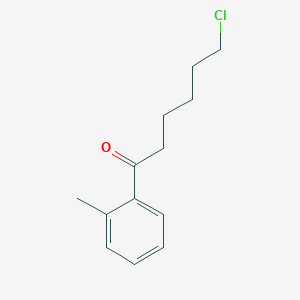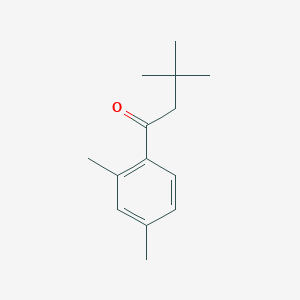
2-Methoxy-5-thiazoylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-thiazoylpyridine is an organic compound with the CAS Number: 898785-97-2 . It has a molecular weight of 221.26 .
Synthesis Analysis
The synthesis of 2-Methoxy-5-thiazoylpyridine involves nucleophilic and amidation reactions .Molecular Structure Analysis
The Inchi Code for 2-Methoxy-5-thiazoylpyridine is1S/C10H9N2O2S/c1-14-8-3-2-7(6-12-8)9(13)10-11-4-5-15-10/h2-6,15H,1H3 . This code provides a standard way to encode the molecular structure using text. Physical And Chemical Properties Analysis
2-Methoxy-5-thiazoylpyridine has a molecular weight of 221.26 . It should be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación
Enzyme Inhibition
2-Methoxy-5-thiazoylpyridine derivatives have been identified as potent inhibitors of enzymes like 5-lipoxygenase (5-LPO). These inhibitors are distinguished by their selectivity and lack of redox activity or iron chelation. Studies demonstrate that specific structural features, such as methoxy, thiazolyl, and naphthyl groups, are critical for their inhibitory activity, and their potency can be highly enantioselective (Bird et al., 1991). Further research into these compounds indicates their potential as non-redox inhibitors, with implications for therapeutic applications in inflammatory diseases (J. Falgueyret et al., 1993).
Photodynamic Therapy
A derivative of 2-Methoxy-5-thiazoylpyridine, specifically a novel zinc phthalocyanine derivative, has been synthesized and shown to possess significant photophysical and photochemical properties, including a high singlet oxygen quantum yield. These features indicate its potential application in photodynamic therapy for cancer treatment, highlighting the therapeutic potential of 2-Methoxy-5-thiazoylpyridine derivatives in medical applications (M. Pişkin et al., 2020).
Antimicrobial Activities
Compounds derived from 2-Methoxy-5-thiazoylpyridine have exhibited antimicrobial activities. A series of novel Schiff bases containing a 2,4-disubstituted thiazole ring demonstrated significant anti-bacterial and anti-fungal activities, suggesting their potential use in treating infectious diseases (S. Bharti et al., 2010).
Fluorescent Properties
5-Methoxy-2-pyridylthiazoles, a series of fluorophores derived from 2-Methoxy-5-thiazoylpyridine, have been synthesized and shown to exhibit pH-sensitive fluorescent behavior with dual-emission in aqueous systems. This property can be leveraged in various applications, including biochemical sensing and molecular imaging (Ming-Hua Zheng et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
(6-methoxypyridin-3-yl)-(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-14-8-3-2-7(6-12-8)9(13)10-11-4-5-15-10/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMWFXIRFBAION-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642162 |
Source


|
| Record name | (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-thiazoylpyridine | |
CAS RN |
898785-97-2 |
Source


|
| Record name | (6-Methoxy-3-pyridinyl)-2-thiazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxypyridin-3-yl)(1,3-thiazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














